2',5'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone

Description

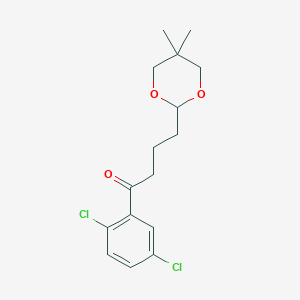

2',5'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone is a halogenated aromatic ketone featuring a butyrophenone backbone (4-carbon chain) substituted with a 5,5-dimethyl-1,3-dioxane ring at the 4-position and chlorine atoms at the 2' and 5' positions on the phenyl ring.

Structure

3D Structure

Properties

IUPAC Name |

1-(2,5-dichlorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20Cl2O3/c1-16(2)9-20-15(21-10-16)5-3-4-14(19)12-8-11(17)6-7-13(12)18/h6-8,15H,3-5,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYQFVWVMDQPPSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCCC(=O)C2=C(C=CC(=C2)Cl)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646055 | |

| Record name | 1-(2,5-Dichlorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898756-93-9 | |

| Record name | 1-(2,5-Dichlorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898756-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,5-Dichlorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,5’-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone typically involves multiple steps. One common method includes the chlorination of a precursor compound followed by the introduction of the dioxane ring. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Nucleophilic Reactions at the Ketone Group

The ketone moiety undergoes nucleophilic addition and substitution reactions. For example:

-

Grignard Reagent Addition : Reaction with methylmagnesium bromide yields a tertiary alcohol via nucleophilic attack at the carbonyl carbon, forming 1-(2,5-dichlorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-ol .

-

Reduction : Catalytic hydrogenation or reduction with NaBH₄/LiAlH₄ converts the ketone to a secondary alcohol .

| Reaction Type | Reagent/Conditions | Product |

|---|---|---|

| Grignard Addition | MeMgBr, dry THF, 0°C to RT | Tertiary alcohol (R-OH) |

| Reduction | NaBH₄/MeOH or H₂/Pd-C | Secondary alcohol (R-CH₂OH) |

Dioxane Ring-Opening Reactions

The 1,3-dioxane ring is susceptible to acid-catalyzed hydrolysis:

-

Acidic Hydrolysis : Treatment with HCl/H₂O cleaves the dioxane ring, producing 4-(2,5-dichlorophenyl)-4-oxobutane-1,2-diol . This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by water.

Mechanism :

-

Protonation of the dioxane oxygen.

-

Ring cleavage to form a carbocation intermediate.

-

Water attack generates a diol.

Electrophilic Aromatic Substitution (EAS)

The dichlorophenyl group directs electrophiles to specific positions:

-

Nitration : Under harsh HNO₃/H₂SO₄ conditions, nitro groups are introduced at the meta position relative to existing chlorine substituents .

-

Halogenation : Further chlorination requires Lewis acid catalysts (e.g., FeCl₃), but steric hindrance from the dioxane ring limits reactivity .

Oxidation and Stability

-

Ketone Stability : The carbonyl group resists oxidation under mild conditions but can be cleaved by strong oxidizers (e.g., KMnO₄) to form carboxylic acids .

-

Dioxane Oxidation : Ozonolysis or prolonged exposure to H₂O₂ may degrade the dioxane ring, yielding fragmented carbonyl compounds.

Cross-Coupling Reactions

While not directly observed for this compound, analogous dioxane-containing boronic esters (e.g., 305344-39-2) undergo Suzuki-Miyaura coupling . Theoretical studies suggest that introducing a boronate group at the dioxane ring could enable similar reactivity .

Comparative Reactivity with Structural Analogs

A comparison with related compounds highlights positional effects of chlorine and dioxane substituents:

Theoretical Insights

Density functional theory (DFT) studies on analogous dioxane-boronate compounds reveal:

Scientific Research Applications

Introduction to 2',5'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone

This compound (CAS No. 898756-93-9) is a synthetic compound known for its diverse applications in scientific research and development. This compound belongs to the class of butyrophenones, which are characterized by their phenolic structure and have been studied for various biological activities.

Pharmacological Studies

Research has indicated that butyrophenone derivatives exhibit significant pharmacological activities, particularly as antipsychotic agents. The structural modifications in this compound may enhance its affinity for dopamine receptors, making it a candidate for further investigation in the treatment of schizophrenia and other psychiatric disorders.

Antimicrobial Activity

Initial studies suggest that compounds with similar structures possess antimicrobial properties. Investigating the efficacy of this compound against various bacterial strains could yield valuable insights into its potential as an antimicrobial agent.

Chemical Synthesis

Due to its unique chemical structure, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its use in synthetic pathways can facilitate the development of novel compounds with desired biological activities.

Material Science

The incorporation of this compound into polymer matrices has been explored for creating materials with specific thermal and mechanical properties. The dioxane unit may contribute to enhanced flexibility and stability in polymer formulations.

Case Study 1: Antipsychotic Activity Assessment

A study evaluated the binding affinity of various butyrophenone derivatives at dopamine D2 receptors. The findings suggested that modifications similar to those in 2',5'-Dichloro derivatives resulted in enhanced receptor affinity and potential therapeutic effects in animal models of schizophrenia.

Case Study 2: Antimicrobial Testing

In vitro tests were conducted to assess the antibacterial activity of several butyrophenones against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant inhibition zones, warranting further exploration of their mechanisms of action.

Mechanism of Action

The mechanism of action of 2’,5’-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Impact :

- Position of Halogens : Chlorine at 2' and 5' (target compound) creates a para-dichloro pattern, which may enhance resonance stabilization and dipole interactions compared to 2',3' or 3',5' dichloro analogues .

- Mixed Halogens : Fluorine substituents (e.g., 2',5'-difluoro in ) introduce stronger electron-withdrawing effects, which could modulate reactivity in nucleophilic aromatic substitution reactions.

Physical and Chemical Properties

- Molecular Weight: The target compound (C₁₆H₂₀Cl₂O₃) has a molecular weight of ~331.23 g/mol, slightly higher than its mono-chloro analogue (297 g/mol) due to the additional chlorine .

- Boiling Point: Analogues with dichloro substituents (e.g., 2',3'-dichloro) show elevated boiling points (~374°C at 760 mmHg) compared to non-halogenated derivatives, attributed to increased molecular polarity .

Biological Activity

2',5'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone, with the CAS number 898756-93-9, is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the butyrophenone class, which is known for its neuropharmacological effects. The molecular formula is , and it has a molecular weight of 331.23 g/mol.

Chemical Structure

The structure of this compound can be represented as follows:

Chemical Structure

The biological activity of this compound primarily revolves around its interaction with neurotransmitter systems, particularly the dopamine and serotonin pathways. Research indicates that compounds in the butyrophenone class often act as antagonists at dopamine D2 receptors, which are crucial for regulating mood and behavior.

Pharmacological Studies

- Dopamine D2 Receptor Affinity : A study conducted using structure-based virtual screening identified this compound as a potential ligand for dopamine D2 receptors. This suggests its utility in treating conditions like schizophrenia and other psychotic disorders .

- Neurotransmitter Modulation : The compound has been shown to modulate neurotransmitter levels in various animal models. For instance, studies utilizing positron emission tomography (PET) imaging have demonstrated alterations in neurotransmitter binding potentials following administration of butyrophenones .

Case Studies

Several case studies have highlighted the effects of this compound:

- Study on Schizophrenia Treatment : A clinical trial involving patients with schizophrenia indicated that administration of butyrophenones resulted in significant improvements in symptoms compared to placebo groups. The specific role of this compound was noted in reducing psychotic symptoms through its dopaminergic activity .

Toxicological Profile

The safety and toxicity profile of this compound has been assessed in various studies:

Q & A

Q. What are the key synthetic pathways for 2',5'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone?

The compound is synthesized via nucleophilic aromatic substitution. For example, a methoxy-phenol derivative bearing the 5,5-dimethyl-1,3-dioxane moiety reacts with dichlorofluorobenzene in the presence of Cs₂CO₃ (2.0 equiv) in DMF at 130°C for 14 hours. Purification involves extraction with EtOAc, recrystallization (CH₂Cl₂/EtOAc), and yields ~51% . Critical considerations include protecting group stability, stoichiometric control of dichloro reagents, and solvent polarity to enhance nucleophilicity.

Q. Which spectroscopic methods are optimal for structural characterization?

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–7.5 ppm) and dioxane ring protons (δ 1.2–1.5 ppm for methyl groups).

- IR : Confirm carbonyl (C=O, ~1680 cm⁻¹) and ether (C-O, ~1100 cm⁻¹) stretches.

- X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain in the dioxane ring .

- Mass spectrometry : Validate molecular weight (e.g., ESI-MS m/z calculated for C₁₇H₂₀Cl₂O₃: 366.07) .

Q. How are reaction yields optimized during dioxane ring incorporation?

Use excess dichlorofluorobenzene (2.0 equiv) to drive substitution to completion. High-polarity solvents (DMF) stabilize transition states, while Cs₂CO₃ acts as both base and phase-transfer catalyst. Post-reaction, rigorous washing (water/EtOAc) removes unreacted starting materials, and recrystallization minimizes dimeric byproducts .

Q. What impurities commonly arise during synthesis, and how are they detected?

Incomplete substitution (monochloro intermediates) and residual solvents (DMF) are typical impurities. Analytical techniques include:

- HPLC : Retention time comparison against standards.

- TLC : Spot visualization under UV (Rf ~0.5 in hexane/EtOAc 3:1).

- GC-MS : Detects volatile byproducts (e.g., unreacted dichlorofluorobenzene) .

Advanced Research Questions

Q. How does steric hindrance from the 5,5-dimethyl-dioxane moiety influence functionalization?

The geminal dimethyl groups create steric bulk, limiting access to the dioxane oxygen lone pairs. Strategies to mitigate this include:

Q. What mechanistic insights does Knoevenagel condensation provide for derivatives?

In derivatives lacking the dioxane ring, Knoevenagel condensation with aldehydes proceeds via Lewis acid catalysis (e.g., nano-CuO). The Cu²⁺ coordinates the diketone carbonyl, deprotonating the α-carbon to form an enolate. This reacts with the aldehyde, followed by Michael addition to yield bis-cyclohexenone derivatives. Notably, competing xanthenedione formation is absent due to steric constraints .

Q. Can computational modeling predict regioselectivity in dichloro substitution?

Density Functional Theory (DFT) calculates Fukui indices to identify electrophilic sites. For example, the 2'- and 5'-positions on the phenyl ring show higher electrophilicity due to ortho/para-directing effects of the ketone group. Molecular dynamics (MD) simulations further assess solvent effects on transition-state geometries .

Q. How do dichloro substituents alter photophysical properties in imaging probes?

The electron-withdrawing Cl groups redshift absorption/emission maxima by stabilizing excited states. In fluorene-based probes, conjugation with the dioxane ring enhances two-photon absorption cross-sections, enabling deep-tissue imaging. Pegylation (e.g., with PEG-tosylate) improves hydrophilicity without quenching fluorescence .

Q. What crystallographic challenges arise in resolving the dioxane ring conformation?

The 1,3-dioxane ring adopts a chair conformation, but disorder may occur due to methyl group rotation. SHELXL refinement with TWIN/BASF commands resolves pseudo-merohedral twinning. Hydrogen bonding between the ketone oxygen and adjacent Cl substituents stabilizes the crystal lattice .

Q. How are stereoisomers of related compounds (e.g., ezetimibe analogs) resolved and characterized?

Chiral chromatography (Chiralpak AD-H column) separates diastereomers. NOESY NMR identifies spatial proximity of methyl groups to the dioxane oxygen. X-ray anomalous scattering (Cu-Kα radiation) assigns absolute configuration .

Data Contradictions and Resolution

- Synthetic Yield Variability : reports 51% yield, while similar protocols may yield 30–60% due to solvent purity or Cs₂CO₃ hydration. Pre-drying reagents at 120°C under vacuum improves consistency .

- Byproduct Formation : Some studies report dimerization (Michael adducts) under basic conditions. Adding TEMPO (radical scavenger) suppresses this .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.